5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H11FO . It’s a liquid substance .
Molecular Structure Analysis
The molecular weight of this compound is 178.21 g/mol . The InChI code is 1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid .Scientific Research Applications
Cancer Treatment
Compounds similar to “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” have been used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment due to their stability and ease of obtaining .
Anti-inflammatory and Analgesic Activities
Indole derivatives with structural similarities have shown potential in anti-inflammatory and analgesic activities, which could suggest possible applications for the compound in creating new pain relief medications .
Antiviral Activity
Derivatives of indole have been investigated for antiviral activity against a broad range of RNA and DNA viruses. This suggests that “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” could potentially be explored for antiviral drug development .
Cytotoxicity Studies
Similar compounds have been used in cytotoxicity studies to determine viable cell numbers based on ATP quantitation, indicating a potential application in cell biology research .
Pharmaceutical Scaffolding
Indole derivatives have been used in sustainable multicomponent reactions to assemble pharmaceutically interesting scaffolds. This points to a possible use of the compound in pharmaceutical synthesis .
α-Glucosidase Inhibition
A series of 5-fluoro-2-oxindole derivatives were synthesized and investigated for their α-glucosidase inhibitory activities. This implies that “5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one” might be researched as a novel inhibitor for managing blood glucose levels .
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one may also affect a wide range of biochemical pathways.
properties
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDTXNMPWCQWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1=O)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.